Benzo[c][1,2]oxaborole-1,6(3H)-diol
Overview
Description
Benzo[c][1,2]oxaborole-1,6(3H)-diol is a derivative of boronic acid that combines a cyclic hemiester moiety with a free hydroxyl group . It has been found to be effective against both Gram-positive and Gram-negative microbes . The boron in the molecule represents a strong Lewis acidic center, making benzoxaboroles more acidic than arylboronic acids .
Synthesis Analysis
The synthesis of Benzo[c][1,2]oxaborole-1,6(3H)-diol involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . This process leads to the creation of a series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides .Molecular Structure Analysis
The molecular structure of Benzo[c][1,2]oxaborole-1,6(3H)-diol is characterized by a cyclic hemiester moiety and a free hydroxyl group . The boron in the molecule acts as a strong Lewis acidic center .Chemical Reactions Analysis
Benzo[c][1,2]oxaborole-1,6(3H)-diol has been used as an active fragment for synthetic transformation of clarithromycin . The antimicrobial activities of these benzoxaboroles linked with clarithromycin at 9 or 4″ position were compared .Scientific Research Applications
Dynamic Equilibrium and Biological Behavior
- Benzoxaboroles, including Benzo[c][1,2]oxaborole-1,6(3H)-diol, are notable for their unique structural and physicochemical properties, enabling selective interactions with biomolecules. NMR spectroscopy studies confirm a strong preference for the closed form of benzoxaborole over the open boronic acid form. This finding is essential for understanding benzoxaboroles' behavior in biological systems (Vshyvenko et al., 2016).
Antibacterial Activity and Inhibition Mechanisms
- Benzoxaboroles, like Benzo[c][1,2]oxaborole-1,6(3H)-diol, exhibit antibacterial activity, primarily through inhibiting leucyl-tRNA synthetase via an oxaborole tRNA-trapping mechanism. This involves forming a stable adduct with the boron atom interacting with RNA's terminal adenosine atoms (Si et al., 2019).
Structural Influence on Antimicrobial Properties
- The structure and stability of benzoxaboroles, including the specific molecule , are crucial for their antimicrobial efficacy. Deboronation of Benzo[c][1,2]oxaborole conjugates, as in the case of its modification with Clarithromycin, leads to a significant decrease in antimicrobial activity. Understanding this intramolecular reaction is key for developing more effective antibiotics (Lapa et al., 2019).
Applications in Semiconducting Polymers and Organic Electronics
- Benzoxaboroles, including this specific compound, are explored in the field of organic electronics. They are used in constructing semiconducting polymers due to their favorable electronic properties. This application is particularly significant in the development of organic thin-film transistors and solar cells (Chen et al., 2016).
Future Directions
The future directions for the use of Benzo[c][1,2]oxaborole-1,6(3H)-diol could involve its further development as an antimicrobial agent. For instance, a molecule known as GSK656, which shows potent inhibition of Mtb LeuRS and in vitro antitubercular activity, has been progressed to clinical development for the treatment of tuberculosis .
properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRHWLMUVDGIJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680617 | |
Record name | 2,1-Benzoxaborole-1,6(3H)-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2]oxaborole-1,6(3H)-diol | |
CAS RN |
1196473-37-6 | |
Record name | 2,1-Benzoxaborole-1,6(3H)-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-2,1-benzoxaborole-1,6-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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